![molecular formula C21H23NO4S B1441348 Ácido 2-[9H-fluoren-9-ilmetoximetilcarbonil(metil)amino]-4-metilsulfanilbutanoico CAS No. 1932384-22-9](/img/structure/B1441348.png)

Ácido 2-[9H-fluoren-9-ilmetoximetilcarbonil(metil)amino]-4-metilsulfanilbutanoico

Descripción general

Descripción

“Fmoc-N-Me-D-Met-OH” is a type of amino acid derivative used in peptide synthesis . It is also known as N-α-Fmoc-N-α-methyl-L-methionine . The Fmoc group (9-fluorenylmethyloxycarbonyl) is a protective group used in solid-phase peptide synthesis .

Synthesis Analysis

The Fmoc group is widely used in peptide synthesis, and the introduction of the Fmoc group into amino acids can modify their properties . The Fmoc group can improve the association of peptide building blocks due to its inherent hydrophobicity and aromaticity .

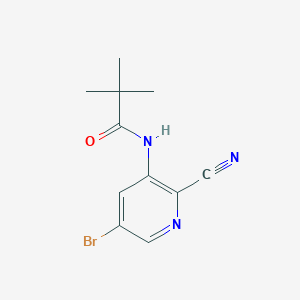

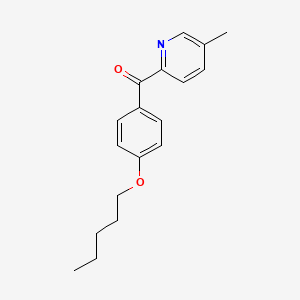

Molecular Structure Analysis

The empirical formula of “Fmoc-N-Me-D-Met-OH” is C21H23NO4S . The molecular weight is 385.48 g/mol .

Chemical Reactions Analysis

The Fmoc group plays a significant role in the chemical reactions of “Fmoc-N-Me-D-Met-OH”. It can promote the morphology and crystal structure of perovskite films . The interaction of Fmoc-Met-OH functional groups with the uncoordinated metal cation of perovskite can reduce the surface trap states of perovskite films .

Physical and Chemical Properties Analysis

“Fmoc-N-Me-D-Met-OH” is a white to slight yellow to beige powder . It is clearly soluble in DMF (1 mmole in 2 ml DMF) .

Aplicaciones Científicas De Investigación

Aplicaciones biomédicas: Ingeniería de tejidos

Fmoc-N-Me-D-Met-OH: se utiliza en la síntesis de hidrogeles basados en péptidos (PHG), que son materiales biocompatibles adecuados para aplicaciones biológicas, biomédicas y biotecnológicas . Estos hidrogeles pueden soportar la adhesión, supervivencia y duplicación celular, lo que los convierte en materiales potenciales para la ingeniería de tejidos. La naturaleza autoensamblante de estos hidrogeles, facilitada por el grupo Fmoc, permite la creación de un entorno fisiológicamente relevante para experimentos in vitro .

Sistemas de administración de fármacos

La capacidad del compuesto para formar hidrogeles autosoportantes también lo convierte en un candidato para los sistemas de administración de fármacos. Los hidrogeles pueden diseñarse para responder a diversos estímulos, que se pueden aprovechar para liberar agentes terapéuticos de forma controlada . Esta capacidad de respuesta, combinada con la biocompatibilidad intrínseca de los componentes moleculares del hidrogel, ofrece una vía prometedora para aplicaciones de administración de fármacos dirigidos.

Herramientas de diagnóstico para la obtención de imágenes

En el campo del diagnóstico, los hidrogeles derivados de Fmoc-N-Me-D-Met-OH se pueden utilizar como agentes de contraste en técnicas de obtención de imágenes . Las propiedades estructurales de estos hidrogeles se pueden ajustar para mejorar la calidad de la imagen, lo cual es crucial para el diagnóstico preciso y el control de las enfermedades.

Síntesis de péptidos

Fmoc-N-Me-D-Met-OH: es un reactivo clave en la síntesis de péptidos en fase sólida Fmoc . Se utiliza para introducir el aminoácido metionina en las cadenas de péptidos mientras se protege el grupo amino con el grupo Fmoc, que luego se puede eliminar en condiciones básicas suaves. Esto es esencial para la síntesis de péptidos y proteínas complejos para investigación y uso terapéutico.

Producción de películas de perovskita

Se ha demostrado que el compuesto mejora la morfología y la estructura cristalina de las películas de perovskita cuando se introduce en la solución antidisolvente durante el proceso de cristalización de la película . Esta aplicación es significativa en la producción de películas de perovskita de alta calidad, que se utilizan en células solares y otros dispositivos optoelectrónicos.

Ciencia de materiales: Materiales autoensamblados

Fmoc-N-Me-D-Met-OH: contribuye al campo de la ciencia de materiales al facilitar la creación de materiales autoensamblados . Estos materiales tienen aplicaciones en el desarrollo de nuevos tipos de superficies sensibles y materiales con propiedades mecánicas únicas.

Gelificantes de bajo peso molecular (LMWG)

La unidad Fmoc adicional del compuesto es crucial en el proceso de hidrogelación de aminoácidos doblemente funcionalizados con Fmoc . Este proceso es importante para el desarrollo de LMWG, que tienen usos potenciales en diversas aplicaciones industriales y ambientales.

Modificación de la interfaz en electrónica

En electrónica, Fmoc-N-Me-D-Met-OH se utiliza para la modificación de la interfaz para retrasar la cristalización de las perovskitas . Esto conduce a la producción de películas de alta calidad que son esenciales para la eficiencia y la longevidad de los dispositivos electrónicos.

Mecanismo De Acción

Target of Action

The primary target of 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylsulfanylbutanoic acid, also known as Fmoc-N-Me-D-Met-OH or ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-(methylthio)butanoic acid, is the amino group of amino acids in peptide synthesis . This compound is a derivative of methionine, an essential amino acid, and is used as a protecting group for amines .

Mode of Action

The compound acts as a protecting group for amines during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The fluorenylmethoxycarbonyl (Fmoc) group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis. It protects the amino group during the coupling process, preventing unwanted side reactions . After the coupling step, the Fmoc group is removed, allowing the next amino acid to be added to the growing peptide chain .

Result of Action

The result of the action of 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylsulfanylbutanoic acid is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amino group during synthesis, it prevents side reactions and ensures the correct order of amino acids in the peptide chain .

Safety and Hazards

Direcciones Futuras

“Fmoc-N-Me-D-Met-OH” has been used in the modification of interfaces for high-efficient perovskite solar cells . The efficiency of the modified device can reach up to 16.75% compared to 14.17% of the control counterpart . This suggests that “Fmoc-N-Me-D-Met-OH” has potential applications in the field of solar cells and could play a significant role in the future energy system .

Análisis Bioquímico

Biochemical Properties

Fmoc-N-Me-D-Met-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group protects the amine group of methionine, allowing for selective deprotection and subsequent peptide bond formation. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and aminoacyl-tRNA synthetases. The interactions are primarily based on the recognition of the Fmoc group and the methionine residue, facilitating the incorporation of methionine into growing peptide chains .

Cellular Effects

Fmoc-N-Me-D-Met-OH influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of methionine-dependent enzymes and proteins, affecting processes such as methylation and redox reactions. Additionally, Fmoc-N-Me-D-Met-OH may impact cell signaling pathways by altering the availability of methionine, a precursor for S-adenosylmethionine (SAM), a key methyl donor in cellular methylation reactions .

Molecular Mechanism

The molecular mechanism of Fmoc-N-Me-D-Met-OH involves its interaction with biomolecules through the Fmoc group and the methionine residue. The Fmoc group provides steric protection, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the methionine residue can participate in peptide bond formation. Fmoc-N-Me-D-Met-OH can also inhibit or activate enzymes by mimicking the natural substrate or by steric hindrance, thereby modulating enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-N-Me-D-Met-OH can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions but may degrade under extreme conditions such as high temperature or acidic environments. Long-term studies have shown that Fmoc-N-Me-D-Met-OH maintains its protective function during peptide synthesis, ensuring the integrity of the synthesized peptides .

Dosage Effects in Animal Models

The effects of Fmoc-N-Me-D-Met-OH in animal models vary with different dosages. At low doses, the compound is well-tolerated and effectively incorporated into peptides. At high doses, Fmoc-N-Me-D-Met-OH may exhibit toxic effects, including disruption of cellular metabolism and enzyme inhibition. Threshold effects have been observed, where a certain concentration of the compound is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

Fmoc-N-Me-D-Met-OH is involved in metabolic pathways related to methionine metabolism. The compound interacts with enzymes such as methionine adenosyltransferase, which converts methionine to S-adenosylmethionine (SAM). This interaction can influence metabolic flux and the levels of metabolites involved in methylation reactions. Fmoc-N-Me-D-Met-OH can also affect the transsulfuration pathway, where methionine is converted to cysteine .

Transport and Distribution

Within cells and tissues, Fmoc-N-Me-D-Met-OH is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via amino acid transporters and distributed to various cellular compartments. The Fmoc group may influence the localization and accumulation of the compound, affecting its availability for biochemical reactions .

Subcellular Localization

The subcellular localization of Fmoc-N-Me-D-Met-OH is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. The Fmoc group may also play a role in the subcellular localization by interacting with specific proteins or membranes .

Propiedades

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-22(19(20(23)24)11-12-27-2)21(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYUJXKMEJUAOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CCSC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole](/img/structure/B1441266.png)

![[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B1441269.png)

![8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane](/img/structure/B1441270.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1441282.png)